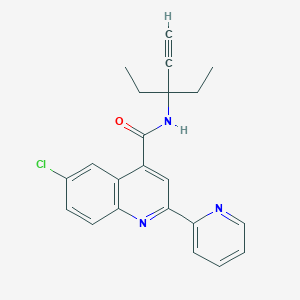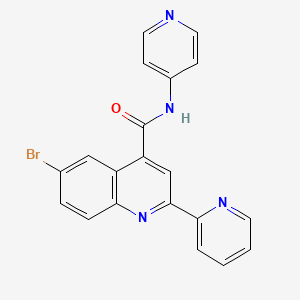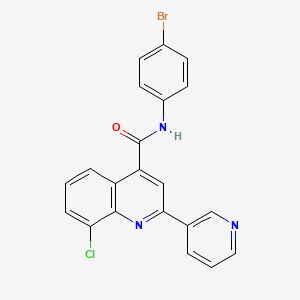
2-(5-ethyl-2-thienyl)-N-(2-furylmethyl)-4-quinolinecarboxamide
描述
2-(5-ethyl-2-thienyl)-N-(2-furylmethyl)-4-quinolinecarboxamide, also known as EF5, is a potent hypoxia marker used in scientific research. Hypoxia refers to a condition where there is a decrease in oxygen supply to the tissues. EF5 is used to detect hypoxic regions in tumors and other tissues, which can help in the diagnosis and treatment of cancer and other diseases.
作用机制
2-(5-ethyl-2-thienyl)-N-(2-furylmethyl)-4-quinolinecarboxamide binds to hypoxic cells and forms adducts with proteins and nucleic acids. The adducts can be detected using immunohistochemistry or other methods. This compound is reduced by electrons in hypoxic cells, which leads to the formation of stable adducts. The mechanism of action of this compound is complex and involves multiple steps.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability. This compound forms adducts with proteins and nucleic acids in hypoxic cells, which can be detected using immunohistochemistry or other methods. This compound has been shown to be a useful tool for detecting hypoxic regions in tumors and other tissues.
实验室实验的优点和局限性
2-(5-ethyl-2-thienyl)-N-(2-furylmethyl)-4-quinolinecarboxamide has several advantages as a hypoxia marker. It is highly specific for hypoxic cells and has minimal toxicity. This compound can be used to detect hypoxic regions in tumors and other tissues, which can help in the diagnosis and treatment of cancer. However, this compound also has limitations. It requires expertise in organic chemistry to synthesize, and it is not suitable for clinical applications due to its complex synthesis and the need for specialized equipment.
未来方向
2-(5-ethyl-2-thienyl)-N-(2-furylmethyl)-4-quinolinecarboxamide has opened up new avenues for research in the field of hypoxia. There are several future directions for research on this compound, including the development of new hypoxia markers with improved sensitivity and specificity, the use of this compound in combination with other imaging techniques, and the development of new therapies that target hypoxic regions in tumors. This compound has the potential to revolutionize the diagnosis and treatment of cancer and other diseases, and further research is needed to fully explore its potential.
科学研究应用
2-(5-ethyl-2-thienyl)-N-(2-furylmethyl)-4-quinolinecarboxamide is widely used in scientific research to detect hypoxic regions in tumors and other tissues. Hypoxia is a common feature of solid tumors and is associated with poor prognosis and resistance to therapy. This compound binds to hypoxic cells and forms adducts with proteins and nucleic acids, which can be detected by immunohistochemistry or other methods. This compound can be used to identify hypoxic regions in tumors, which can help in the diagnosis and treatment of cancer.
属性
IUPAC Name |
2-(5-ethylthiophen-2-yl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-2-15-9-10-20(26-15)19-12-17(16-7-3-4-8-18(16)23-19)21(24)22-13-14-6-5-11-25-14/h3-12H,2,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAHEDPZUGMZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-bromo-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608369.png)

![3-({[6,8-dimethyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoic acid](/img/structure/B3608385.png)

![N-[3-(acetylamino)phenyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3608392.png)

![N-[2-(difluoromethoxy)-5-methylphenyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608406.png)
![8-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608408.png)
![7-chloro-8-methyl-N-[2-(1-piperidinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608415.png)
![2-(2-chlorophenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B3608417.png)


